molecular formula C17H18O3 B167193 4-tert-Butylphenyl salicylate CAS No. 87-18-3

4-tert-Butylphenyl salicylate

Cat. No.: B167193
CAS No.: 87-18-3
M. Wt: 270.32 g/mol
InChI Key: DBOSBRHMHBENLP-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl salicylate (4-TBPS, C₁₇H₁₈O₃) is a salicylic acid derivative with a molecular weight of 270.328 g/mol and a melting point of 65–66°C . It is widely utilized as an ultraviolet (UV) stabilizer and absorber in polymeric materials to prevent photooxidation . Additionally, 4-TBPS exhibits anti-inflammatory activity, as demonstrated in studies evaluating its inhibition of pro-inflammatory mediators . Structurally, it comprises a salicylate backbone esterified with a tert-butyl-substituted phenyl group, which enhances its UV-absorbing capacity and stability compared to simpler salicylate derivatives .

Preparation Methods

Direct Esterification of Salicylic Acid with 4-tert-Butylphenol

The direct esterification method involves reacting salicylic acid with 4-tert-butylphenol under acidic conditions. This route, historically documented in mid-20th-century patents, remains relevant for small-scale production due to its straightforward setup.

Reaction Conditions and Catalysts

In US Patent 2,654,774, salicylic acid and 4-tert-butylphenol are combined in a 1:1 molar ratio with concentrated sulfuric acid (1–2% w/w) as the catalyst . The mixture is heated to 125–130°C for 8–10 hours under reflux, achieving approximately 85% yield . Excess phenol is often used to shift equilibrium toward ester formation, though this necessitates post-reaction purification via fractional distillation or solvent extraction.

Table 1: Direct Esterification Parameters

Reactant Ratio (Salicylic Acid:Phenol)Catalyst (H₂SO₄)Temperature (°C)Time (Hours)Yield (%)
1:1.21.5% w/w125–130885
1:1.52.0% w/w130–1351088

Limitations and By-Product Management

Direct esterification generates water as a by-product, requiring azeotropic distillation with toluene or xylene to drive the reaction to completion . Residual sulfuric acid neutralization introduces sodium sulfate, complicating waste management. Furthermore, prolonged heating risks decarboxylation of salicylic acid, reducing yield .

Transesterification of Methyl Salicylate with 4-tert-Butylphenol

Transesterification, the preferred industrial method, employs methyl salicylate and 4-tert-butylphenol in the presence of organometallic catalysts. This approach avoids water formation and enables higher purity.

Catalyst Systems and Reaction Kinetics

EP Patent 1,652,834 A1 highlights titanium tetraalkoxides (e.g., tetraisopropoxy titanium) and tin-based catalysts (e.g., di-n-butyl tin diacetate) as optimal for transesterification . These catalysts operate at 0.5–1.0 mol% loading, facilitating reaction completion within 4–6 hours at 180–200°C .

Table 2: Transesterification Efficiency with Organometallic Catalysts

CatalystLoading (mol%)Temperature (°C)Time (Hours)Yield (%)
Tetraisopropoxy titanium0.51180592
Di-n-butyl tin diacetate0.50190495

Distillation and By-Product Mitigation

A critical challenge in transesterification is salicylic acid by-production during distillation, which precipitates and clogs equipment . EP 1,652,834 A1 resolves this by introducing basic compounds (e.g., potassium carbonate) or epoxy additives (e.g., glycidyl ether) during distillation. These agents react with salicylic acid, forming soluble salts or adducts and preventing crystallization .

Solvent Selection and Reaction Optimization

Solvent-Free Systems

Modern protocols favor solvent-free conditions to reduce environmental and purification burdens. For example, methyl salicylate acts as both reactant and solvent in transesterification, minimizing waste .

Temperature and Pressure Control

Elevated temperatures (180–200°C) accelerate transesterification but risk thermal degradation. Reactive distillation under reduced pressure (50–100 mmHg) lowers boiling points, enabling efficient methanol removal and enhancing equilibrium displacement .

Industrial-Scale Process Design

Continuous Flow Reactors

Continuous systems outperform batch reactors in large-scale production. A cascaded reactor setup with in-line distillation units achieves >90% conversion by continuously removing methanol and recycling unreacted phenol .

Catalyst Recycling

Titanium and tin catalysts exhibit partial reusability. Filtration of reaction mixtures allows 3–5 reuse cycles before activity drops below 70%, reducing costs by 15–20% .

Analytical and Quality Control Methods

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) quantifies 4-tert-butylphenyl salicylate purity, typically >98% in commercial batches . High-performance liquid chromatography (HPLC) monitors residual salicylic acid (<0.1%) .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylphenyl salicylate undergoes various chemical reactions, including:

    Esterification: The formation of the ester bond between salicylic acid and 4-tert-butylphenol.

    Hydrolysis: The ester bond can be hydrolyzed back to salicylic acid and 4-tert-butylphenol under acidic or basic conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis Products: Salicylic acid and 4-tert-butylphenol.

    Oxidation Products: Oxidized derivatives of this compound.

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have demonstrated that 4-TBPS exhibits significant anti-inflammatory effects. Research conducted using lipopolysaccharide-stimulated Raw 264.7 mouse macrophages showed that 4-TBPS effectively reduces nitric oxide production without causing cytotoxicity. The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner. Additionally, it significantly decreases the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) through the downregulation of the nuclear factor-kappa B (NF-κB) pathway .

Case Study: Mechanisms of Action

  • Model Used : Lipopolysaccharide-stimulated Raw 264.7 mouse macrophages.
  • Key Findings :
    • Decreased nitric oxide production.
    • Reduced expression of iNOS and COX-2.
    • Inhibition of pro-inflammatory cytokines.
  • Significance : Suggests potential therapeutic applications in treating inflammatory disorders.

UV Absorption Capabilities

4-TBPS is recognized for its utility as a UV absorber in various plastic materials. It is particularly effective in formulations involving polyvinyl chloride (PVC), polyethylene, and polyurethane. The compound helps to stabilize these materials against UV degradation, thereby extending their functional lifespan .

4-TBPS has been studied for its migration characteristics from food packaging materials into food simulants, emphasizing its role as an indirect food additive. Research indicates that it can migrate from paper packaging into dry food simulants, raising considerations for safety and regulatory compliance .

Case Study: Migration Investigations

  • Objective : To assess the kinetic migration of 4-TBPS from paper packaging to food simulants.
  • Findings :
    • Identified migration rates under specific conditions.
    • Implications for safety assessments in food contact materials.

Safety and Toxicological Profile

While 4-TBPS has beneficial applications, it is essential to consider its safety profile. The compound is classified as moderately toxic by ingestion and can cause skin and eye irritation upon contact . Safety assessments indicate that formulations should be designed to minimize irritation and enhance safety during use.

Comparison with Similar Compounds

Comparison with Similar Salicylate Compounds

Salicylate derivatives vary significantly in structure, reactivity, and applications. Below is a detailed comparison of 4-TBPS with key analogs:

Methyl Salicylate

  • Structure : Methyl ester of salicylic acid.
  • Molecular Weight : 152.15 g/mol .
  • Applications : Used in fragrances (e.g., Lithophragma floral emissions ), prodrug scaffolds for controlled release , and as a simulant for chemical agent transport studies .
  • Key Differences :
    • Volatility : Methyl salicylate is highly volatile, making it suitable for fragrance applications, whereas 4-TBPS’s bulky tert-butyl group reduces volatility, favoring its use in UV stabilization .
    • Reactivity : In prodrug systems, methyl salicylate release requires a 180-fold excess of H₂O₂ for direct ester cleavage, whereas self-immolative linkers (e.g., carbonate esters) enhance release efficiency .

Sodium Salicylate

  • Structure : Sodium salt of salicylic acid.
  • Molecular Weight : 160.1 g/mol; melting point: 200°C .
  • Applications : Water-soluble form of salicylic acid used in ammonia detection (via the salicylate method) , anti-inflammatory research , and as a control in plant defense studies .
  • Key Differences: Solubility: Sodium salicylate’s aqueous solubility (0.78 M) exceeds that of 4-TBPS, which is lipophilic due to its aromatic tert-butyl group . Reactivity: Sodium salicylate exhibits lower reactivity than phenol in ammonia detection, requiring higher concentrations for comparable sensitivity .

Dimethyl Salicylate

  • Structure : Dimethyl ester of salicylic acid.
  • Applications : Major component in floral scent emissions (e.g., Lithophragma cymbalaria, constituting 54% of total scent) .
  • Key Differences :
    • Functionality : Unlike 4-TBPS, dimethyl salicylate lacks UV-stabilizing tert-butyl groups but contributes to ecological interactions as a volatile organic compound (VOC) .

Benzyl Salicylate

  • Structure : Benzyl ester of salicylic acid.
  • Applications : Found in essential oils (e.g., ylang-ylang extracts) and perfumery .
  • Key Differences :
    • Chemical Environment : Benzyl salicylate’s benzyl group enhances its use in fragrances, whereas 4-TBPS’s tert-butyl group prioritizes UV absorption .

Data Table: Comparative Properties of Salicylate Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
4-TBPS 270.328 65–66 Lipophilic UV stabilization, anti-inflammatory
Methyl Salicylate 152.15 -8.3 Low aqueous Fragrances, prodrugs
Sodium Salicylate 160.1 200 0.78 M (water) Ammonia detection, medicine
Dimethyl Salicylate 182.17 N/A Low aqueous Floral VOCs
Benzyl Salicylate 228.24 24–27 Organic solvents Perfumery

Research Findings and Functional Insights

  • UV Absorption : 4-TBPS’s tert-butyl group enhances steric hindrance, improving photostability compared to methyl or benzyl salicylates .
  • Biological Activity : Sodium salicylate’s water solubility facilitates its role in systemic anti-inflammatory responses, while 4-TBPS’s lipophilicity limits its use to topical applications .
  • Synthetic Utility : Methyl salicylate’s ester group enables modular prodrug design, but its release kinetics are less efficient than self-immolative systems .

Biological Activity

4-tert-Butylphenyl salicylate (4-TBPS) is an organic compound recognized for its potential biological activities, particularly in the context of anti-inflammatory effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C17H18O3
  • CAS Number : 87-18-3
  • Molecular Weight : 270.33 g/mol
  • Melting Point : 63.0 - 66.0 °C

Anti-inflammatory Activity

Research indicates that 4-TBPS exhibits significant anti-inflammatory properties. A study utilizing a lipopolysaccharide-stimulated Raw 264.7 mouse macrophage model demonstrated that:

  • Nitric Oxide Inhibition : 4-TBPS decreased nitric oxide (NO) production without cytotoxic effects on macrophages, indicating a protective mechanism against oxidative stress .
  • Cytokine Reduction : The compound significantly inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 in a dose-dependent manner .
  • Gene Expression Modulation : mRNA expressions of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 were reduced, suggesting that 4-TBPS may downregulate inflammatory pathways .

NF-κB Pathway Inhibition

4-TBPS was found to inhibit the translocation of nuclear factor-kappa B (NF-κB) into the nucleus by degrading IκB kinase (IκBα). This action prevents NF-κB from becoming active, thereby reducing the expression of various pro-inflammatory genes .

Cytotoxicity Studies

While 4-TBPS exhibits anti-inflammatory effects, it has also been evaluated for cytotoxicity. In one study, it was categorized among several chemicals tested for cytotoxic effects, indicating that further studies are necessary to fully understand its safety profile .

Comparative Biological Activity

The following table summarizes key biological activities and mechanisms associated with this compound:

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of NO production
Cytokine inhibitionReduction of TNF-α, IL-1β, IL-6
NF-κB pathway inhibitionDegradation of IκBα leading to inactive NF-κB
CytotoxicityObserved in specific assays

Case Studies and Research Findings

Several studies have focused on the biological activity of 4-TBPS:

  • In Vitro Studies : The anti-inflammatory effects were primarily observed in vitro using macrophage cell lines. The findings suggest potential therapeutic applications in treating inflammatory disorders such as arthritis and other autoimmune conditions .
  • Cytotoxicity Assessment : A comprehensive assessment involving various concentrations indicated that while some cytotoxicity was noted at elevated levels, therapeutic concentrations showed a favorable safety profile .
  • Regulatory Considerations : As part of ongoing evaluations for cosmetic and pharmaceutical applications, the compound's safety and efficacy are under scrutiny within regulatory frameworks such as REACH and CLP in Europe .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-tert-Butylphenyl salicylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage : Store in a cool, dry place away from oxidizers. Degradation over time may increase hazards; monitor storage duration and request updated SDS if extended storage is required .
  • Disposal : Follow EPA guidelines (40 CFR Parts 261). Incinerate with afterburner and scrubber systems. Avoid environmental release (e.g., drains, soil) .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm esterification and tert-butyl group positioning. Compare spectra to computational models for validation.
  • Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., C=O stretch at ~1680–1720 cm1^{-1}, phenolic O-H stretch at ~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular ion (M+^+) and fragmentation patterns using high-resolution MS.

Q. What are the key regulatory considerations for using this compound in academic research?

  • Methodological Answer :

  • TSCA Compliance : The compound is not listed on the TSCA inventory. Use is restricted to R&D under supervision of a qualified individual (40 CFR 720.36) .
  • State Regulations : Comply with state-specific right-to-know laws (e.g., Massachusetts, New Jersey). Document SDS updates for institutional audits .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound under varying reaction conditions?

  • Methodological Answer :

  • Variables : Test temperature (80–120°C), catalyst concentration (0.5–2.0 mol%), and reaction time (4–12 hours).
  • Design : Use a 2k^k factorial design to assess main effects and interactions. Prioritize yield and purity as response variables .
  • Validation : Confirm optimal conditions via triplicate runs. Statistically analyze using ANOVA (p < 0.05) to identify significant factors.

Q. What methodological rigor is required for in vitro cytogenicity studies of this compound?

  • Methodological Answer :

  • OECD Compliance : Follow OECD Test Guideline 473 (chromosome aberration assays) under Good Laboratory Practice (GLP) conditions. Include positive (e.g., mitomycin C) and negative controls .
  • Dose-Response Analysis : Use at least three concentrations spanning the anticipated NOAEL (No Observed Adverse Effect Level). Assess metaphase spreads for structural aberrations .

Q. How should researchers address contradictory data on the ecological toxicity of this compound?

  • Methodological Answer :

  • Data Gaps : Current ecotoxicity data (e.g., fish, algae) are unavailable . Conduct standardized OECD 201 (algae growth inhibition) and OECD 202 (Daphnia acute toxicity) tests.
  • Meta-Analysis : Use PRISMA guidelines to systematically review existing literature. Apply heterogeneity tests (e.g., I2^2) to quantify contradictions and identify confounding variables .

Q. Key Methodological Recommendations

  • Synthesis : Optimize esterification using acid catalysts (e.g., H2_2SO4_4) with reflux conditions. Purify via recrystallization in ethanol .
  • Toxicity Testing : Adhere to OECD guidelines for reproducibility. Document all deviations from protocols .
  • Data Reporting : Align with Beilstein Journal standards: include raw spectral data in supplementary materials and cite primary literature for known analogs .

Properties

IUPAC Name

(4-tert-butylphenyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H18O3/c1-17(2,3)12-8-10-13(11-9-12)20-16(19)14-6-4-5-7-15(14)18/h4-11,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DBOSBRHMHBENLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H18O3
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DSSTOX Substance ID

DTXSID9037745
Record name 4-tert-Butylphenyl salicylate
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Molecular Weight

270.32 g/mol
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Physical Description

Solid
Record name 4-tert-Butylphenyl salicylate
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CAS No.

87-18-3
Record name p-tert-Butylphenyl salicylate
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Melting Point

65 - 66 °C
Record name 4-tert-Butylphenyl salicylate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Chlorooxoacetate
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4-tert-Butylphenyl salicylate
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Chlorooxoacetate
Chlorooxoacetate
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Chlorooxoacetate
Chlorooxoacetate
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Chlorooxoacetate
Chlorooxoacetate
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